

An In-Depth Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,5-difluoro-3-nitrobenzoate

Cat. No.: B1418476

[Get Quote](#)

This guide provides a comprehensive technical overview of **Methyl 2,5-difluoro-3-nitrobenzoate**, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Core Identity and Chemical Structure

Methyl 2,5-difluoro-3-nitrobenzoate is an aromatic organic compound characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and a methyl ester group. Its precise substitution pattern (2,5-difluoro, 3-nitro) is critical to its reactivity and utility as a building block in complex molecule synthesis.

The IUPAC name for this compound is **methyl 2,5-difluoro-3-nitrobenzoate**.^[1] It is registered under the CAS Number 1154278-08-6.^{[1][2][3]}

Below is a table summarizing the key identifiers for this compound.

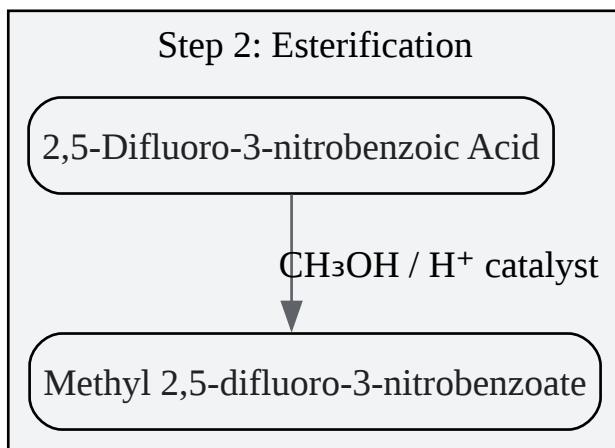
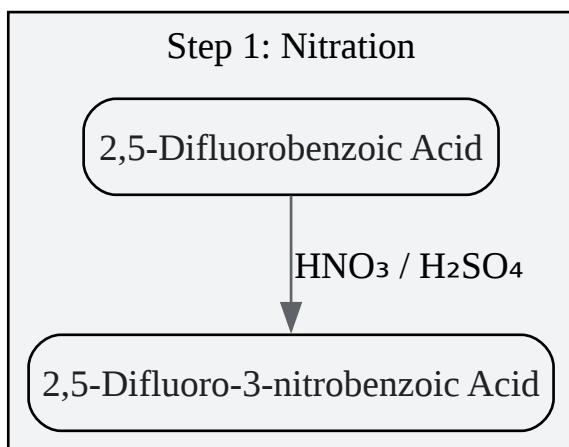
Identifier	Value	Source
IUPAC Name	methyl 2,5-difluoro-3-nitrobenzoate	N/A
CAS Number	1154278-08-6	[1] [2] [3]
Molecular Formula	C ₈ H ₅ F ₂ NO ₄	[1] [4]
Molecular Weight	217.13 g/mol	[1] [4]
Canonical SMILES	COC(=O)C1=C(C(=CC(=C1)F)--INVALID-LINK--[O-])F	[4]
InChIKey	LASMPKWBIDRHAC-UHFFFAOYSA-N	[4]

Physicochemical and Spectral Properties

Detailed experimental data for the physicochemical properties of **Methyl 2,5-difluoro-3-nitrobenzoate**, such as melting and boiling points, are not widely available in published literature. However, predicted values and data from similar isomers provide useful estimates.

Property	Value	Notes
Physical State	Expected to be a solid at room temperature.	Based on similar substituted nitrobenzoates.
Melting Point	Data not available.	The related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, has a melting point of 59-63 °C. [5]
Boiling Point	Data not available.	The related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, has a boiling point of 151 °C at 9 mmHg. [5]
Solubility	Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate.	General property of similar organic esters.
XlogP (Predicted)	1.8	[4]

Spectral Data Interpretation (Predicted)



While experimental spectra for **Methyl 2,5-difluoro-3-nitrobenzoate** are not readily available, the expected spectral characteristics can be predicted based on its functional groups.

- ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (7-8.5 ppm) corresponding to the two protons on the benzene ring, and a singlet around 3.9 ppm for the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the adjacent fluorine atoms.
- ¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the ester would appear significantly downfield (~164 ppm). The aromatic carbons would resonate between 110-160 ppm, with the carbons directly bonded to fluorine showing characteristic splitting. The methyl carbon would be found upfield (~53 ppm).
- IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1735-1750 cm⁻¹), asymmetric and

symmetric stretches of the nitro group (around 1550 and 1350 cm^{-1} , respectively), and C-F stretching vibrations.

Synthesis and Reactivity

Methyl 2,5-difluoro-3-nitrobenzoate is typically synthesized in a two-step process starting from 2,5-difluorobenzoic acid.

[Click to download full resolution via product page](#)

*General synthesis workflow for **Methyl 2,5-difluoro-3-nitrobenzoate**.*

Experimental Protocol: Synthesis

Step 1: Nitration of 2,5-Difluorobenzoic Acid

This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.

[6][7]

- To a stirred solution of concentrated sulfuric acid, cool the mixture in an ice bath to 0-5 °C.
- Slowly add 2,5-difluorobenzoic acid (1.0 eq.) to the sulfuric acid, ensuring the temperature remains below 10 °C.
- Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress by TLC.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2,5-difluoro-3-nitrobenzoic acid.

Step 2: Fischer Esterification of 2,5-Difluoro-3-nitrobenzoic Acid


This protocol is a standard Fischer esterification method.[8]

- Suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq.) in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).
- Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude **Methyl 2,5-difluoro-3-nitrobenzoate**, which can be further purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of **Methyl 2,5-difluoro-3-nitrobenzoate** is governed by its functional groups.

[Click to download full resolution via product page](#)

Key reactivity pathway of the nitro group.

- Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine. This transformation is crucial for its use as a building block, as the resulting aniline derivative, Methyl 3-amino-2,5-difluorobenzoate, is a versatile precursor for a wide range of further chemical modifications, such as amide bond formation, alkylation, and the construction of heterocyclic rings.[9]
- Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for different coupling reactions.
- Nucleophilic Aromatic Substitution: While the benzene ring is electron-deficient due to the nitro and ester groups, the presence of two fluorine atoms makes it susceptible to nucleophilic aromatic substitution, although this reactivity is less commonly exploited than the reduction of the nitro group.

Applications in Research and Drug Development

Substituted nitrobenzoates are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] While specific applications for **Methyl 2,5-difluoro-3-nitrobenzoate** are not extensively documented in public literature, its structure suggests significant potential in several areas:

- **Pharmaceutical Synthesis:** As a functionalized building block, it is likely used in the synthesis of complex active pharmaceutical ingredients (APIs). The difluoro-nitro-aromatic motif is present in various developmental drugs. The fluorine atoms can enhance metabolic stability and binding affinity, while the amine derived from the nitro group serves as a key handle for molecular elaboration.[9]
- **Agrochemicals:** Similar to its pharmaceutical role, this compound can act as a precursor for novel herbicides and pesticides, where the specific substitution pattern can influence biological activity and selectivity.[5]
- **Materials Science:** The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into advanced materials, such as polymers with specific electronic or thermal properties.[5]

Safety and Handling

Specific GHS hazard classifications for **Methyl 2,5-difluoro-3-nitrobenzoate** are not established. However, based on the data for the closely related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, the following hazards should be assumed:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

- **Eye Contact:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- **Skin Contact:** In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
- Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. 1154278-08-6 Methyl 2,5-difluoro-3-nitrobenzoate AKSci 7238DE [aksci.com]
- 3. 1pchem.com [1pchem.com]
- 4. PubChemLite - Methyl 2,5-difluoro-3-nitrobenzoate (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418476#iupac-name-for-methyl-2-5-difluoro-3-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com